5-Fluoroorotic acid monohydrate

概要

説明

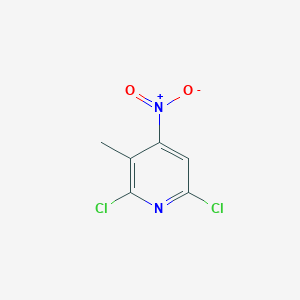

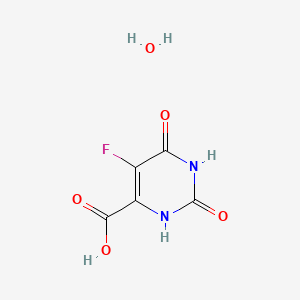

5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . It is used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . It has also been used in diatom selection .

Molecular Structure Analysis

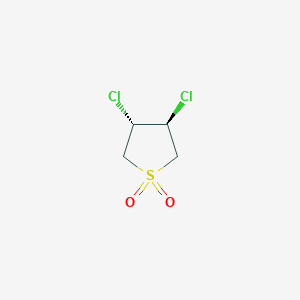

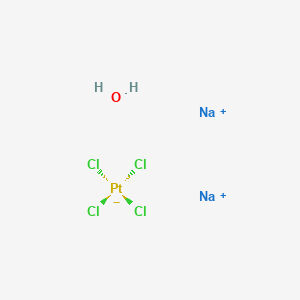

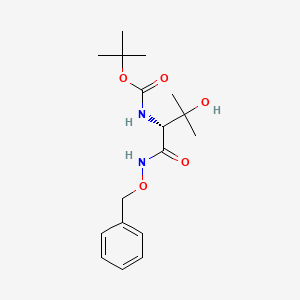

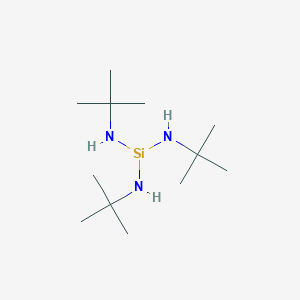

The molecular formula of 5-Fluoroorotic acid monohydrate is C5H3FN2O4 . The molar mass is 174.087 g·mol−1 . The IUPAC name is 5-Fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid .Chemical Reactions Analysis

5-Fluoroorotic acid (5FOA) inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . 5FOA is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 278°C (dec.) (lit.) . It is soluble in 4 M NH4OH at 50 mg/mL, forming a clear, faintly yellow solution . It should be stored at −20°C .科学的研究の応用

Crystal Engineering and Supramolecular Synthesis

5-Fluorocytosine (5-FC) salts, including 5-Fluoroorotic acid monohydrate, have been explored for crystal engineering and supramolecular synthesis. This research focuses on overcoming the physical instability of 5-FC in humid environments by forming new salts, such as 5-FC sulfate monohydrate and 5-FC hydrobromide, characterized by single crystal X-ray diffraction and Raman spectroscopy (Souza et al., 2018).

Inhibition of Ribosomal RNA Maturation

5-Fluoroorotic acid has been studied for its role in inhibiting ribosomal RNA maturation in rat liver. This compound was found to selectively incorporate into nonribosomal ribonucleoprotein particles, suggesting its potential use for selectively inhibiting ribosomal RNA synthesis (Wilkinson et al., 1971).

Interaction with Transition Metals

Research into the interaction of 5-fluoroorotic acid with transition metals, specifically Ni(II), Cu(II), and Zn(II) complexes, has been conducted. This study is significant for understanding the coordination chemistry of 5-fluoroorotic acid and its potential inhibition of metalloproteins in pathogens like Plasmodium falciparum (Schneider et al., 2002).

Antimalarial Activity

5-Fluoroorotate has been identified as having potent antimalarial activity against chloroquine-susceptible and resistant clones of Plasmodium falciparum. Its activity is hypothesized to be mediated through the synthesis of 5-fluoro-2'-deoxyuridylate or incorporation into nucleic acids, affecting parasite proliferation and viability (Rathod et al., 1992).

Effects on Nucleic Acid Metabolism

Studies have shown that fluorinated pyrimidines like 5-fluoroorotic acid can impact nucleic acid biosynthesis. This includes inhibiting the conversion of formate into DNA thymine and affecting the uptake and incorporation of pyrimidines into RNA and DNA in cell suspensions (Danneberg et al., 1958).

Selective Activity Against Malarial Parasites

5-Fluoroorotic acid exhibits selective activity against Plasmodium falciparum, demonstrating its potential as a targeted antimalarial agent. The compound's differential toxicity between malarial parasites and mammalian cells underlines its therapeutic potential (Rathod et al., 1989).

作用機序

Target of Action

The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) . The enzyme plays a crucial role in the synthesis of pyrimidine rings, which are essential components of nucleic acids .

Mode of Action

This compound interacts with its target by being converted into a toxic metabolite. In the presence of the URA3 gene, 5-Fluoroorotic acid is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This conversion process results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of orotic acid to uridine monophosphate (UMP), a key step in the synthesis of pyrimidine nucleotides. The compound inhibits this pathway by being converted into a toxic metabolite in the presence of the URA3 gene . This results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .

Pharmacokinetics

It is known that the compound is very soluble in dmso This suggests that it may have good bioavailability when administered in a suitable solvent

Result of Action

The result of the action of this compound is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the conversion of the compound into a toxic metabolite in the presence of the URA3 gene . This makes it especially useful for the selection and identification of mutant yeast strains .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound’s selective toxicity is destroyed at pH levels above 4.5 . Furthermore, the compound is stable at high temperatures, such as boiling and autoclaving . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used.

Safety and Hazards

5-Fluoroorotic acid monohydrate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

5-Fluoroorotic acid monohydrate plays a significant role in biochemical reactions. It interacts with the enzyme orotidine-5’-monophosphate (OMP) dicarboxylase, which is encoded by the URA3 gene . The interaction between this compound and OMP dicarboxylase leads to the decarboxylation of 5-Fluoroorotic acid to 5-fluorouracil, a toxic metabolite .

Cellular Effects

The effects of this compound on cells are profound. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . The compound exerts its influence on cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .

Metabolic Pathways

This compound is involved in the pyrimidine metabolic pathway. It interacts with the enzyme OMP dicarboxylase, which is involved in the decarboxylation of 5-Fluoroorotic acid to 5-fluorouracil .

特性

IUPAC Name |

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRRYMGPWQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-70-8 | |

| Record name | 5-Fluoroorotic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

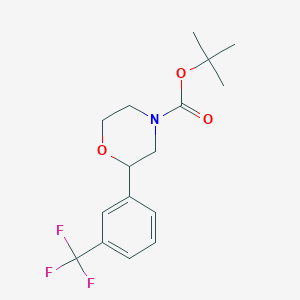

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)